
1-(Oxetan-3-yl)aziridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxetan-3-yl)aziridine-2-carboxylic acid is a compound that features both an oxetane and an aziridine ring. The oxetane ring is a four-membered cyclic ether, while the aziridine ring is a three-membered cyclic amine. These structural motifs are known for their high ring strain, which imparts unique reactivity to the compound.
Méthodes De Préparation
The synthesis of 1-(Oxetan-3-yl)aziridine-2-carboxylic acid typically involves the formation of the oxetane and aziridine rings through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be formed through intramolecular etherification or epoxide ring opening followed by ring closure . The aziridine ring can be synthesized through the reaction of aziridine derivatives with carboxylic acids or their derivatives .
Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .
Analyse Des Réactions Chimiques
1-(Oxetan-3-yl)aziridine-2-carboxylic acid undergoes various chemical reactions due to the high ring strain of its oxetane and aziridine rings. Common reactions include:
Ring-Opening Reactions: Both the oxetane and aziridine rings can undergo nucleophilic ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to ring-opening and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the aziridine ring with thiols can lead to the formation of thioethers .
Applications De Recherche Scientifique
1-(Oxetan-3-yl)aziridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in drug design.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the reactivity and behavior of strained ring systems in biological environments.
Industrial Applications: It can be used in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.
Mécanisme D'action
The mechanism by which 1-(Oxetan-3-yl)aziridine-2-carboxylic acid exerts its effects is primarily through its high ring strain, which makes the oxetane and aziridine rings highly reactive. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparaison Avec Des Composés Similaires
1-(Oxetan-3-yl)aziridine-2-carboxylic acid can be compared to other compounds containing oxetane or aziridine rings:
Oxetane Derivatives: Compounds such as oxetan-3-one and oxetane-3-carboxylic acid share the oxetane ring but differ in their reactivity and applications.
Aziridine Derivatives: Compounds like aziridine-2-carboxylic acid and aziridine-2-carboxamide share the aziridine ring and are known for their reactivity towards nucleophiles.
The uniqueness of this compound lies in the combination of both oxetane and aziridine rings, which imparts a distinct reactivity profile and potential for diverse applications.
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
1-(oxetan-3-yl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-6(9)5-1-7(5)4-2-10-3-4/h4-5H,1-3H2,(H,8,9) |
Clé InChI |
KHDSKGNXDHJHSO-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1C2COC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





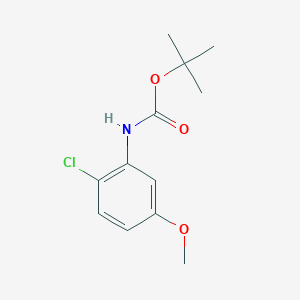
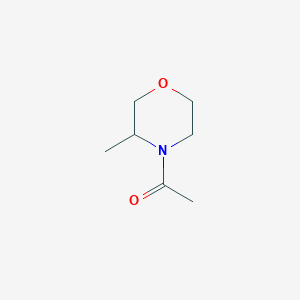
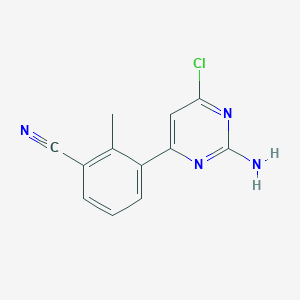

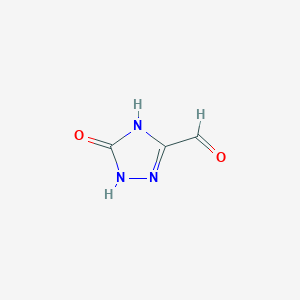
![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)
![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)
![3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)
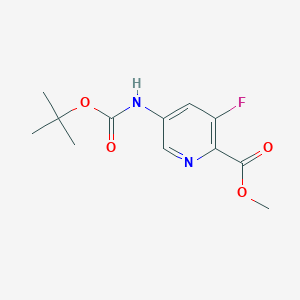
![Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)

